molecular formula C2H4FO4P B14303535 (3-Fluorooxiran-2-yl)phosphonic acid CAS No. 116339-64-1

(3-Fluorooxiran-2-yl)phosphonic acid

Cat. No.: B14303535
CAS No.: 116339-64-1
M. Wt: 142.02 g/mol
InChI Key: JKKCQIJGQAHGDD-UHFFFAOYSA-N
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Description

(3-Fluorooxiran-2-yl)phosphonic acid is an organophosphorus compound characterized by a strained epoxide (oxirane) ring substituted with a fluorine atom at the 3-position and a phosphonic acid (-PO(OH)₂) group at the 2-position. The combination of the electron-withdrawing fluorine, the reactive epoxide ring, and the phosphonic acid moiety confers unique chemical and biological properties.

Properties

CAS No.

116339-64-1

Molecular Formula

C2H4FO4P

Molecular Weight

142.02 g/mol

IUPAC Name

(3-fluorooxiran-2-yl)phosphonic acid

InChI

InChI=1S/C2H4FO4P/c3-1-2(7-1)8(4,5)6/h1-2H,(H2,4,5,6)

InChI Key

JKKCQIJGQAHGDD-UHFFFAOYSA-N

Canonical SMILES

C1(C(O1)P(=O)(O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxiran-2-yl)phosphonic acid typically involves the reaction of epoxides with phosphonic acid derivatives. One common method is the reaction of 3-fluorooxirane with phosphorous acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods: Industrial production of (3-Fluorooxiran-2-yl)phosphonic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorooxiran-2-yl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom or the oxirane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce a variety of substituted phosphonic acids.

Scientific Research Applications

(3-Fluorooxiran-2-yl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Fluorooxiran-2-yl)phosphonic acid exerts its effects involves interactions with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates.

Comparison with Similar Compounds

Structural Analogues with Epoxide Rings

Compounds sharing the epoxide core but differing in substituents provide insights into the role of fluorine and phosphonic acid groups:

Compound Key Features Key Differences from Target Compound
(Oxiran-2-yl)phosphonic acid Lacks fluorine; phosphonic acid directly attached to epoxide Less electrophilic epoxide due to absence of fluorine
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl methylphosphonate Contains trifluoromethyl and dichloro groups; esterified phosphonate No epoxide ring; higher lipophilicity
Ethyl phenyl prop-1-en-2-ylphosphonate Ethyl and phenyl groups on phosphorus; unsaturated bond Lacks epoxide and fluorine; different reactivity

Impact of Fluorine: The fluorine atom in (3-Fluorooxiran-2-yl)phosphonic acid increases the electrophilicity of the epoxide ring, enhancing its susceptibility to nucleophilic attack compared to non-fluorinated analogues. This property is critical in designing prodrugs or covalent enzyme inhibitors .

Fluorinated Phosphonic Acid Derivatives

Fluorine substitution in phosphonic acids alters electronic properties and bioavailability:

Compound Key Features Key Differences from Target Compound
Dimethyl 4-fluorophenylphosphonate Fluorophenyl group; esterified phosphonate Lacks epoxide; reduced acidity and ring strain
(5-Methyl-2-nitrophenyl)phosphonic acid Nitro and methyl groups on aromatic ring; phosphonic acid No epoxide; nitro group enhances electrophilicity
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester Fluorophenyl and oxoethyl groups; esterified phosphonate Oxoethyl instead of epoxide; different reactivity

Role of Phosphonic Acid : The phosphonic acid group in (3-Fluorooxiran-2-yl)phosphonic acid enhances water solubility and metal-binding capacity compared to esterified derivatives. This makes it more suitable for applications requiring aqueous stability, such as enzyme inhibition or corrosion resistance .

Hydroxy-Substituted Phosphonic Acids

Compounds with hydroxyl groups highlight the interplay between steric effects and reactivity:

Compound Key Features Key Differences from Target Compound
(1-Hydroxycyclohexyl)phosphonic acid Cyclohexyl ring with hydroxyl; phosphonic acid Bulky cyclohexyl group reduces ring strain
(1-Hydroxy-2-methylpropyl)phosphonic acid Branched alkyl chain; hydroxyl and phosphonic acid No epoxide; hydroxyl enhances hydrogen bonding
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester Stereospecific hydroxypropyl group; esterified phosphonate Lacks fluorine; ester group reduces acidity

Epoxide vs. Hydroxyl Reactivity : The epoxide ring in (3-Fluorooxiran-2-yl)phosphonic acid introduces ring strain, making it more reactive toward nucleophiles (e.g., thiols or amines) than hydroxyl-containing analogues. This reactivity is exploitable in covalent drug design .

Chemical Reactivity

  • Epoxide Ring Opening: The fluorine atom polarizes the epoxide, facilitating nucleophilic attack at the 2-position. This reaction is faster than in non-fluorinated epoxides, enabling selective derivatization .
  • Phosphonic Acid Chelation : The -PO(OH)₂ group binds divalent metal ions (e.g., Ca²⁺, Mg²⁺), a property shared with hydroxyphosphonic acids but enhanced by fluorine’s electron-withdrawing effect .

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